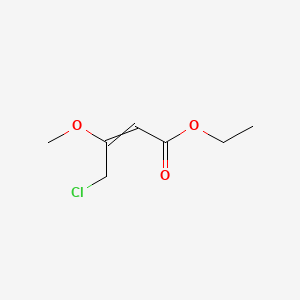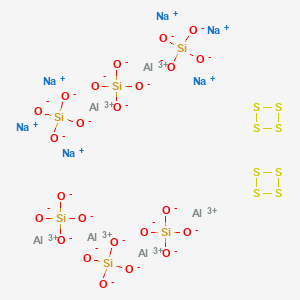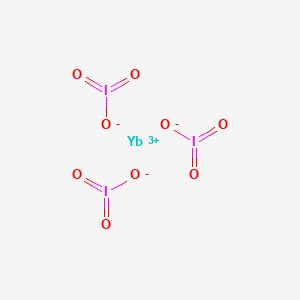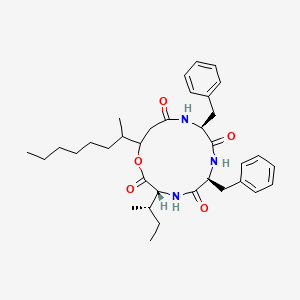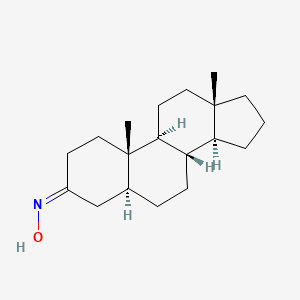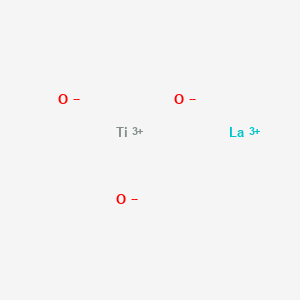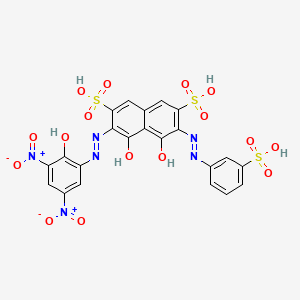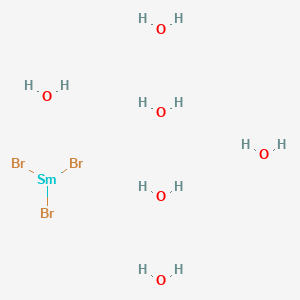
SAMARIUM BROMIDE HEXAHYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium Bromide Hexahydrate is a highly water-soluble crystalline Samarium source compatible with Bromides and lower (acidic) pH . It has a linear formula of SmBr3 · 6H2O .
Synthesis Analysis
Samarium has been used in trials studying the treatment and prevention of Pain, Cancer, Metastasis, Prostate Cancer, and Metastatic Osteosarcoma . Samarium is an efficient reducing agent, a radical generator in cyclization, and a cascade addition reaction .Molecular Structure Analysis
The molecular structure of Samarium Bromide Hexahydrate is represented by the formula SmBr3 · 6H2O . The number of electrons in each of samarium’s shells is 2, 8, 18, 24, 8, 2 and its electron configuration is [Xe]4f 6 6s 2 .Chemical Reactions Analysis
Samarium reacts with the halogens, forming the corresponding samarium (III) halides . Samarium (II) bromide has reducing properties reminiscent of the more commonly used samarium diiodide .Physical And Chemical Properties Analysis
Samarium Bromide Hexahydrate appears as a dark brown powder . It has a molecular weight of 498.16 .Applications De Recherche Scientifique
1. Photochemical Synthesis of Samarium Oxide Nanoparticles
- Methods of Application: The Sm2O3NP were prepared photochemically, by UVA irradiation of the benzoin Irgacure-2959TM (I-2959) photo-initiator in the presence of samarium nitrate hexahydrate .
- Results or Outcomes: The characterization shows spherical, poly-disperse Sm2O3NP stabilized by 4-HEBA, a substituted benzoic acid. The Sm2O3NP also possess Brønsted acidity .
2. Samarium-Mediated Asymmetric Synthesis
- Application Summary: Samarium is an efficient reducing agent, a radical generator in cyclization and a cascade addition reaction. It has been established as an exceptional chemo-selective and stereoselective reagent .
- Methods of Application: The reactivity of the samarium catalyst/reagent is remarkably enhanced in the presence of various additives, ligands and solvents through effective coordination and an increase in reduction potential .
- Results or Outcomes: Samarium has inherent character to act as electron donor for a wide range of transformations including the asymmetric version of various reactions .
3. Water Treatment
- Application Summary: Many metal bromide compounds, including Samarium Bromide, are water soluble and can be used in water treatment processes .
- Methods of Application: The specific methods of application can vary widely depending on the specific water treatment process and the contaminants present .
- Results or Outcomes: The use of metal bromides in water treatment can help to remove a variety of contaminants, improving the quality of the water .
4. Chemical Analysis
- Application Summary: Samarium Bromide can be used in chemical analysis due to its water solubility and reactivity .
- Methods of Application: The specific methods of application can vary widely depending on the specific analytical technique and the substances being analyzed .
- Results or Outcomes: The use of Samarium Bromide in chemical analysis can help to identify and quantify a variety of substances .
5. Crystal Growth Applications
- Application Summary: Samarium Bromide can be used in certain crystal growth applications due to its high purity .
- Methods of Application: The specific methods of application can vary widely depending on the specific type of crystal being grown and the growth conditions .
- Results or Outcomes: The use of Samarium Bromide in crystal growth applications can help to produce high-quality crystals for a variety of uses .
6. Preparation of Other Compounds
- Application Summary: Samarium (III) bromide can be used in the preparation of other compounds .
- Methods of Application: The specific methods of application can vary widely depending on the specific compound being synthesized .
- Results or Outcomes: The use of Samarium (III) bromide in the synthesis of other compounds can help to produce a variety of useful materials .
Safety And Hazards
Propriétés
IUPAC Name |
tribromosamarium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJDCZVUWJNXRL-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Br[Sm](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H12O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(III) bromide hexahydrate | |
CAS RN |
13517-12-9 |
Source


|
| Record name | Samarium(III) bromide hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


